4,6-Dimethylquinoline-2-carboxylic acid

Description

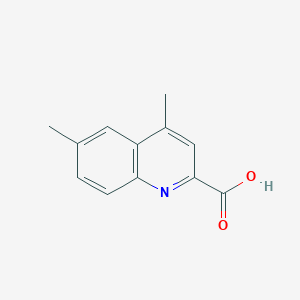

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4,6-dimethylquinoline-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-10-9(5-7)8(2)6-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15) |

InChI Key |

XYUGUONNYPEQKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed cyclization, where 4-methylaniline reacts with MVK to form an intermediate Schiff base. Ferric chloride activates the carbonyl group of MVK, facilitating nucleophilic attack by the aniline’s amino group. Subsequent cyclization and aromatization yield the quinoline scaffold. Anhydrous zinc chloride further promotes dehydration, enhancing reaction efficiency.

Key parameters include:

Limitations and Optimization

While effective, this method requires stoichiometric amounts of metal halides, generating hazardous waste. Substituting homogeneous acids with recyclable solid acids or ionic liquids could improve sustainability. Additionally, replacing acetic acid with greener solvents (e.g., ethanol) may reduce toxicity without compromising yield.

Comparative Analysis of Synthesis Methods

The table below contrasts the Friedländer and catalytic approaches:

Industrial Production Considerations

Scaling up quinoline synthesis requires addressing:

- Batch reactor design : Ensuring efficient heat transfer during exothermic cyclization steps.

- Purification : Chromatography or recrystallization to achieve >95% purity. Ethanol is preferred for recrystallization due to low toxicity.

- Waste management : Neutralization of acidic byproducts and metal recovery from spent catalysts.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Nitroquinoline, halogenated quinoline.

Scientific Research Applications

4,6-Dimethylquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethylquinoline-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects . The quinoline ring system allows it to intercalate with DNA, disrupting the replication process .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Functional Differences

Antibacterial Activity

- 2-Phenyl-quinoline-4-carboxylic acid derivatives exhibit notable antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values as low as 64 µg/mL. The phenyl group at position 2 enhances hydrophobic interactions with bacterial targets .

Substituent Effects

- Electron-withdrawing vs. Electron-donating groups: The carboxylic acid group (electron-withdrawing) at position 2 in the target compound contrasts with methoxy groups (electron-donating) in 4,6-Dimethoxyquinoline-2-carboxylic acid. This difference impacts electronic density, influencing reactivity and binding to biological targets .

- Halogen vs.

Positional Isomerism

- 2,6-Dimethylquinoline-4-carboxylic acid (positional isomer) highlights the importance of substituent placement. The 4-carboxylic acid group in this isomer may alter hydrogen-bonding interactions compared to the 2-carboxylic acid group in the target compound .

Biological Activity

4,6-Dimethylquinoline-2-carboxylic acid (DMQCA) is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential applications of DMQCA, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular structure of DMQCA can be represented as follows:

- Chemical Formula : C₁₂H₁₁N₁O₂

- IUPAC Name : this compound

DMQCA is synthesized through various methods involving quinoline derivatives. One notable synthesis method includes the condensation of isatin with allylic and aromatic ketones in the presence of potassium hydroxide under reflux conditions. This approach has been shown to yield high amounts of the desired compound while maintaining structural integrity for biological evaluation .

Biological Activity Overview

Research indicates that DMQCA exhibits a range of biological activities, including:

- Antitumor Activity : DMQCA derivatives have shown promising results in inhibiting tumor growth. For instance, compounds derived from 2-styrylquinolines demonstrated significant antitumor activity against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines, with IC50 values ranging from 7.7 to 14.2 µg/mL .

- Antibacterial Activity : DMQCA has been evaluated for its antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Some derivatives exhibited moderate activity with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL against S. aureus and E. coli respectively .

- Anti-inflammatory Properties : Recent studies have highlighted the anti-inflammatory potential of quinoline derivatives, including DMQCA. These compounds were found to exert significant anti-inflammatory effects in lipopolysaccharide (LPS) induced inflammation models without exhibiting cytotoxicity .

Antitumor Activity

A comprehensive study evaluated the antitumor effects of various quinoline derivatives, including DMQCA. The findings indicated that certain derivatives inhibited epidermal growth factor receptor (EGFR) with IC50 values comparable to established drugs like sorafenib and erlotinib .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| DMQCA Derivative A | HepG2 | 7.7 |

| DMQCA Derivative B | HCT116 | 14.2 |

| Sorafenib | HCT116 | 5.4 |

Antibacterial Evaluation

In another study focusing on antibacterial activity, DMQCA derivatives were tested against multiple bacterial strains using the agar diffusion method. The results showcased that structural modifications significantly influenced antibacterial efficacy.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| DMQCA Derivative C | S. aureus | 64 |

| DMQCA Derivative D | E. coli | 128 |

| Standard Antibiotic | Ampicillin | <16 |

Anti-inflammatory Studies

The anti-inflammatory properties of quinoline derivatives were assessed in RAW264.7 mouse macrophages induced with LPS. The study revealed that these compounds could effectively reduce inflammation markers while maintaining low cytotoxicity levels compared to traditional NSAIDs like indomethacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.